

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Cannflavin C

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Compound of Interest

Compound Name: *Cannflavin C*

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Introduction

Cannflavin C is a prenylated flavonoid found in *Cannabis sativa L.* that, along with its isomers Cannflavin A and B, has garnered significant interest within the scientific community. These compounds are noted for their potential therapeutic properties, including anti-inflammatory and antioxidant activities. A thorough understanding of their chemical structure is paramount for further research and development. This technical guide provides a detailed interpretation of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Cannflavin C**, offering a comprehensive resource for its identification and characterization.

Spectroscopic Data of Cannflavin C

The structural elucidation of **Cannflavin C** was achieved through a combination of one- and two-dimensional NMR spectroscopy, as well as high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for Cannflavin C (in CDCl_3)

Position	δ C (ppm)	δ H (ppm), mult. (J in Hz)
Flavonoid Skeleton		
2	163.9	-
3	103.5	6.66, s
4	182.2	-
5	161.5	-
6	98.9	6.36, s
7	162.4	-
8	106.5	-
9	155.4	-
10	103.8	-
1'	122.9	-
2'	115.1	7.58, d (2.0)
3'	146.5	-
4'	148.1	-
5'	114.5	7.01, d (8.0)
6'	121.2	7.64, dd (2.0, 8.0)
3'-OCH ₃	56.1	3.98, s
Geranyl Group		
1"	21.6	3.57, d (6.8)
2"	122.1	5.35, t (6.8)
3"	137.9	-
4"	39.7	2.08, m
5"	26.3	2.04, m

6"	123.8	5.02, t (6.5)
7"	131.9	-
8"	25.6	1.82, s
9"	17.7	1.53, s
10"	16.3	1.48, s

Data sourced from Radwan et al., Phytochemistry, 2008.[[1](#)]

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Cannflavin C

Ionization Mode	Mass-to-Charge Ratio (m/z)	Molecular Formula
Positive	[M+H] ⁺	C ₂₆ H ₂₈ O ₆

Experimental Protocols

The following protocols are based on the methodologies described for the isolation and characterization of **Cannflavin C**.

Isolation of Cannflavin C

- Extraction: Dried and powdered aerial parts of Cannabis sativa are subjected to sequential extraction with solvents of increasing polarity, typically starting with hexane, followed by dichloromethane, ethyl acetate, and methanol.
- Chromatographic Separation: The crude extracts are then subjected to a series of chromatographic techniques to isolate the target compound. This multi-step process often involves:
 - VLC (Vacuum Liquid Chromatography): The crude extract is fractionated on a silica gel column using a gradient of solvents (e.g., hexane-ethyl acetate).

- Sephadex LH-20 Column Chromatography: Fractions enriched with flavonoids are further purified using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol).
- Preparative TLC (Thin-Layer Chromatography): Final purification is often achieved using preparative TLC on silica gel plates with a mobile phase such as chloroform-methanol.

Spectroscopic Analysis

- NMR Spectroscopy:

- Sample Preparation: A few milligrams of purified **Cannflavin C** are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube.
- Instrumentation: ^1H NMR, ^{13}C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Standard pulse programs are used for each experiment. Key parameters such as spectral width, acquisition time, and relaxation delay are optimized to obtain high-quality spectra.

- Mass Spectrometry:

- Instrumentation: High-resolution mass spectra are obtained using an ESI-TOF (Electrospray Ionization-Time of Flight) or a similar high-resolution mass spectrometer.
- Sample Introduction: The sample, dissolved in a suitable solvent like methanol, is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
- Data Acquisition: Spectra are acquired in positive or negative ion mode to determine the accurate mass of the molecular ion.

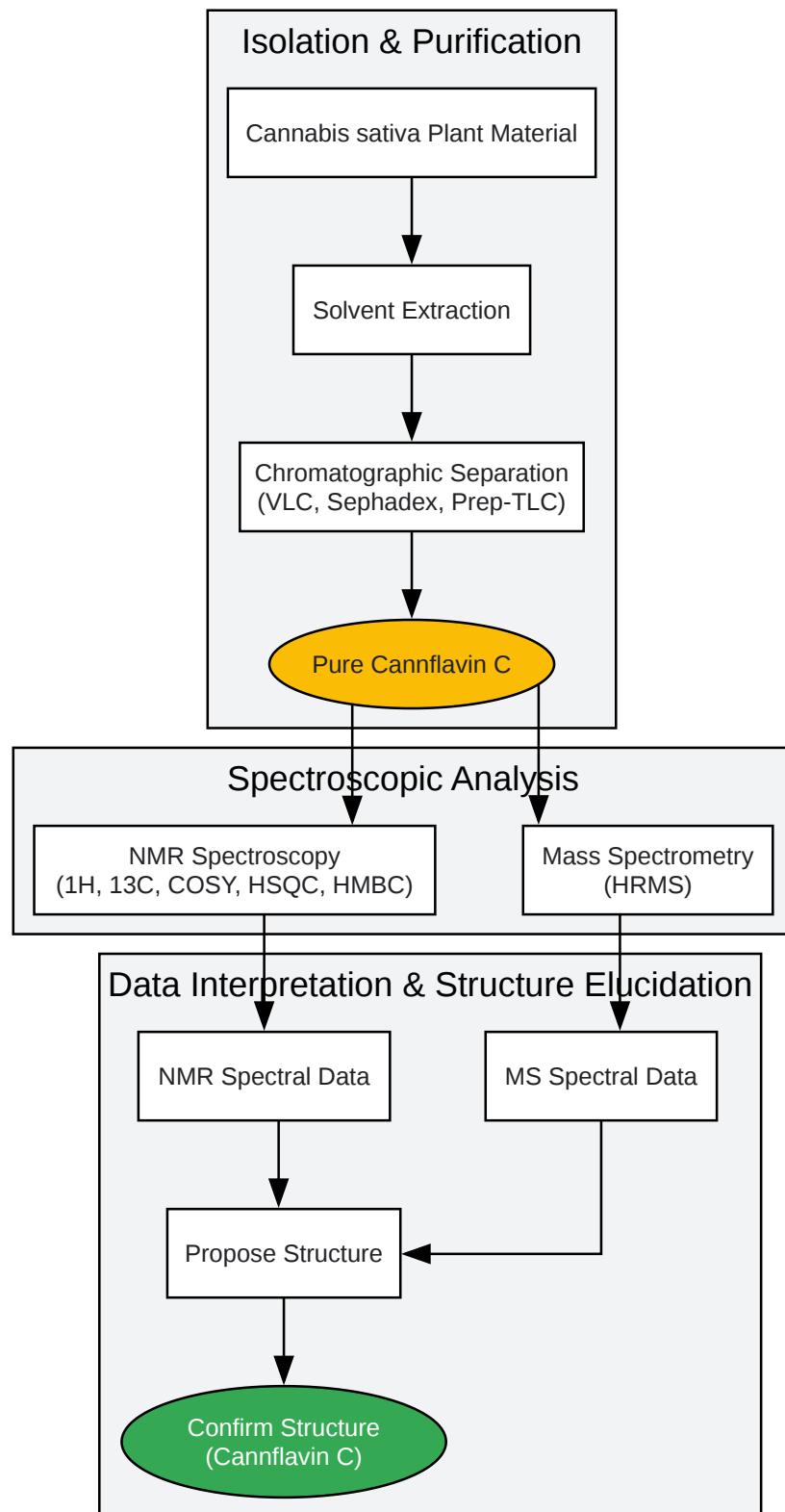
Spectroscopic Data Interpretation and Structure Elucidation

The structure of **Cannflavin C** was elucidated by a detailed analysis of its spectroscopic data.

- ^1H NMR Spectrum: The ^1H NMR spectrum of **Cannflavin C** shows characteristic signals for a flavonoid skeleton.[1] The singlets at δ 6.66 and 6.36 are assigned to the protons at C-3 and C-6 of the A-ring, respectively. The ABX spin system observed for the B-ring protons confirms the substitution pattern on this ring. The signals corresponding to the geranyl group are also clearly visible, including the olefinic protons and the methyl singlets.[1]
- ^{13}C NMR Spectrum: The ^{13}C NMR spectrum displays 26 carbon signals, consistent with the proposed molecular formula. The chemical shifts of the carbonyl carbon (C-4) at δ 182.2 and the other carbons of the flavonoid core are in agreement with known values for similar structures.
- 2D NMR (COSY, HSQC, HMBC):
 - COSY: This experiment is used to establish the proton-proton correlations within the molecule, particularly in the geranyl side chain.
 - HSQC: This spectrum correlates the proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the ^{13}C signals for all protonated carbons.
 - HMBC: The HMBC spectrum is crucial for determining the connectivity of the entire molecule. Key HMBC correlations for **Cannflavin C** include the correlation between the benzylic protons of the geranyl group (H-1") and the carbons of the A-ring (C-7, C-8, and C-9), which definitively places the geranyl group at the C-8 position.[1] This is the key structural feature that distinguishes **Cannflavin C** from its isomer, Cannflavin A, where the geranyl group is located at C-6.[2]
- Mass Spectrometry: The high-resolution mass spectrum provides the exact mass of the molecule, which is used to determine its elemental composition. The observed mass-to-charge ratio for the protonated molecule confirms the molecular formula of $\text{C}_{26}\text{H}_{28}\text{O}_6$.

Visualization of the Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data in the structural elucidation of a natural product like **Cannflavin C**.



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Workflow for the isolation and structural elucidation of **Cannflavin C**.

Conclusion

The comprehensive analysis of ^1H NMR, ^{13}C NMR, 2D NMR, and HRMS data allows for the unambiguous structural determination of **Cannflavin C**. The key distinguishing feature is the placement of the geranyl group at the C-8 position of the flavonoid A-ring. This guide provides researchers, scientists, and drug development professionals with the necessary spectroscopic information and interpretation framework to confidently identify and work with this promising natural product.

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